molecular formula C65H82N2O18S2 B13413014 benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Cat. No.: B13413014
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-RCTGWIMVSA-L
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Description

The compound “benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate” is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of isoquinoline derivatives and their subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, the preparation of isoquinoline derivatives may involve the use of methoxy-substituted benzyl compounds and appropriate catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes the compound susceptible to oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to its corresponding dihydroisoquinoline form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroisoquinoline compounds, and various substituted benzenesulfonate derivatives.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Its unique chemical properties may lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials with advanced functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog with similar sulfonate functionality.

    Isoquinoline: The core structure present in the compound, known for its biological activity.

    Methoxy-substituted benzyl compounds: Compounds with similar methoxy groups that contribute to their reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of benzenesulfonate and isoquinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C65H82N2O18S2

Molecular Weight

1243.5 g/mol

IUPAC Name

benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43-,54+,55+;;/m1../s1

InChI Key

XXZSQOVSEBAPGS-RCTGWIMVSA-L

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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